
(E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline
Overview
Description
(E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline is a useful research compound. Its molecular formula is C17H19ClN2 and its molecular weight is 286.8 g/mol. The purity is usually 95%.
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Biological Activity
(E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline, with the CAS number 1283519-36-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H19ClN2, with a molecular weight of 286.80 g/mol. The structure features an allyl group attached to a chlorophenyl moiety, which may contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C17H19ClN2 |
Molecular Weight | 286.80 g/mol |
CAS Number | 1283519-36-7 |
Purity | >95% |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies have shown that related compounds possess antibacterial and antifungal properties. For instance, polymer complexes derived from similar structures have demonstrated significant antibacterial activity against various strains, including Bacillus subtilis .
- Anticancer Properties : Compounds with similar functional groups have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, potentially making it a candidate for further development in cancer therapy.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antimicrobial properties of polymer complexes indicated that derivatives of this compound exhibit enhanced activity against gram-positive bacteria compared to their parent compounds .
- Cytotoxicity Assays : In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
- Mechanistic Insights : Research has explored the mechanisms by which similar compounds exert their biological effects. For example, studies have indicated that the presence of the chlorophenyl group may enhance the compound's ability to interact with cellular targets, leading to increased therapeutic efficacy .
Properties
IUPAC Name |
2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c1-20(13-15-6-2-3-7-17(15)19)12-4-5-14-8-10-16(18)11-9-14/h2-11H,12-13,19H2,1H3/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUYAIRYIQZTQJ-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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